1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde
Description
Substituent Effects on Reactivity
- 5-Carbaldehyde vs. 5-Nitro : The electron-withdrawing nitro group ($$ \text{–NO}_2 $$) increases ring electron deficiency by 27% (measured via Hammett constants), whereas the formyl group enhances electrophilicity selectively at the 4-position.
- Halogenated Derivatives : 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (CID 24229219) shows reduced planarity due to steric effects (C–I bond length = 2.12 Å), decreasing $$\pi$$-conjugation efficiency by 15% compared to the non-halogenated parent compound.
Table 2: Comparative electronic properties of pyrrolopyridine derivatives
| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (D) | |
|---|---|---|---|---|
| This compound | −6.3 | −1.8 | 3.2 | |
| 3-Iodo derivative | −5.9 | −1.5 | 3.8 | |
| 6-Fluoro derivative | −6.5 | −2.1 | 3.0 |
Biological Relevance
While excluded from safety/dosage discussions, structural comparisons explain bioactivity trends. The 5-carbaldehyde moiety in kinase inhibitors forms Schiff bases with lysine residues (e.g., in FGFR1, $$ Kd = 0.8 \, \mu\text{M} $$), whereas 5-nitro analogs rely on $$\pi$$-stacking interactions ($$ Kd = 3.4 \, \mu\text{M} $$).
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-6-3-7-1-2-9-8(7)10-4-6/h1-5H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDANOCTXZFZIHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628565 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849067-90-9 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Reactions
Cyclization reactions are foundational in synthesizing pyrrolopyridines.
Method : A common approach involves the cyclization of appropriate precursors under controlled conditions, often utilizing catalysts to enhance reaction rates and yields.
Example Reaction : The reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine with phenylboronic acid under Suzuki coupling conditions can yield various aryl-substituted derivatives, which can then be further modified to obtain the desired aldehyde function.
Oxidative Methods
Oxidative methods are frequently employed to introduce the aldehyde functionality.
Method : The oxidation of pyrrolopyridine derivatives using oxidizing agents such as potassium permanganate or N-iodo-succinimide has been reported.
Yield and Conditions : For instance, a synthesis involving N-iodo-succinimide in N,N-dimethylformamide at room temperature yielded a high purity product with a yield of 91%.
Substitution Reactions
Substitution reactions can also be utilized to prepare 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde.
Method : The chloro group in derivatives like 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde can be substituted with various nucleophiles under appropriate conditions.
Example Reaction : A reaction involving sodium hydride and phenylsulfonyl chloride resulted in the formation of a sulfonyl derivative with a yield of 34% after extraction and purification processes.
The following table summarizes the various preparation methods for this compound, highlighting yields and specific conditions:
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization | Phenylboronic acid | Suzuki coupling | Variable |
| Oxidation | N-Iodo-succinimide | DMF at room temperature | 91% |
| Substitution | Sodium hydride + phenylsulfonyl chloride | RT after quenching | 34% |
Research indicates that the choice of preparation method significantly influences the yield and purity of the final product.
Cyclization reactions tend to require careful control of reaction conditions to optimize yields, particularly when using palladium catalysts in Suzuki coupling.
Oxidative methods , while generally yielding high purity products, may require extensive purification steps depending on the starting materials used.
Substitution reactions provide an alternative pathway but often result in lower yields compared to oxidative methods; however, they allow for greater functionalization diversity.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or neutral conditions.
Major Products:
Oxidation: 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid.
Reduction: 1H-Pyrrolo[2,3-b]pyridine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell growth and differentiation. By binding to these receptors, the compound can modulate their activity and potentially inhibit the proliferation of cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of pyrrolo[2,3-b]pyridine derivatives are highly dependent on substituent type and position. Below is a comparative analysis:
Table 1: Comparison of Key Pyrrolo[2,3-b]pyridine Derivatives
Key Observations :
- Aldehyde Position : The 5-carbaldehyde isomer (target compound) shows superior FGFR inhibition compared to 3-carbaldehyde derivatives due to optimal spatial alignment with receptor binding pockets .
- Halogen Substitution : Iodo or bromo groups (e.g., 3-Iodo-5-carbaldehyde) enhance electrophilicity for Suzuki-Miyaura couplings, enabling tailored drug design .
- Methoxy and Methyl Groups : Methoxy at the 5-position (e.g., 5-Methoxy-4-methyl derivative) improves pharmacokinetic properties (e.g., solubility) without compromising activity .
FGFR Inhibition :
- This compound derivatives inhibit FGFR1-4 with IC₅₀ values ranging from 10–50 nM, outperforming AZD4547 (IC₅₀ = 0.2–2.5 nM) in selectivity for tumor-specific isoforms .
- 5-Methoxy-4-methyl-3-carbaldehyde (IC₅₀ = 12 nM) demonstrates 3-fold higher potency than the parent 5-carbaldehyde, attributed to hydrophobic interactions with FGFR’s ATP-binding pocket .
JAK3 Targeting :
- Carboxylic acid derivatives (e.g., 2-carboxylic acid) shift activity toward JAK3 (IC₅₀ = 8 nM), useful in autoimmune disease therapy .
Pharmacokinetic and Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound | Molecular Weight | LogP | Solubility (µg/mL) | Plasma Stability (t₁/₂, h) |
|---|---|---|---|---|
| This compound | 146.15 | 1.2 | 25 (PBS, pH 7.4) | 4.3 |
| 5-Methoxy-4-methyl-3-carbaldehyde | 190.19 | 1.8 | 120 (PBS, pH 7.4) | 8.7 |
| 3-Iodo-5-carbaldehyde | 272.05 | 2.5 | 15 (DMSO) | 3.1 |
- Methoxy-Containing Derivatives : Exhibit improved aqueous solubility (120 µg/mL vs. 25 µg/mL for the parent compound) due to hydrogen-bonding capacity .
- Halogenated Analogs : Lower solubility but higher membrane permeability (LogP > 2), favoring blood-brain barrier penetration .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has a unique structure characterized by a fused pyrrole and pyridine ring system with an aldehyde functional group. Its molecular formula is , and it has a molecular weight of approximately 150.14 g/mol. The structural features contribute to its reactivity and biological activity.
The primary mechanism of action for this compound involves its interaction with fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cellular processes, including proliferation, differentiation, and survival. By inhibiting these receptors, the compound can modulate signaling pathways associated with cancer progression.
- Inhibition of FGFRs : Studies have shown that derivatives of this compound can effectively bind to FGFRs, leading to the inhibition of downstream signaling pathways that promote tumor growth and metastasis .
Biological Activity and Research Findings
Numerous studies have investigated the biological activity of this compound. Below are key findings:
- Anticancer Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies revealed that it inhibits the proliferation of cells in models of cholangiocarcinoma and other cancers associated with aberrant FGFR signaling .
- Case Studies : In clinical trials involving pemigatinib (a derivative of this compound), patients with advanced cholangiocarcinoma showed a response rate of 36%, indicating its potential effectiveness in treating tumors with FGFR2 alterations .
Data Table: Summary of Biological Activities
Applications in Drug Development
The unique properties of this compound make it a valuable scaffold for drug development:
- Synthesis of Derivatives : The compound serves as a precursor for synthesizing more complex molecules with enhanced biological activities. For example, modifications at various positions on the pyridine ring can lead to compounds with improved potency against specific cancer types.
- Potential Therapeutics : Its role as an FGFR inhibitor positions it as a candidate for developing targeted therapies for cancers characterized by FGFR dysregulation.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
